molecular formula C15H16N2O3S2 B2858980 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide CAS No. 899945-45-0

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide

Cat. No.: B2858980
CAS No.: 899945-45-0
M. Wt: 336.42
InChI Key: ZSECPNCUXOQKJX-UHFFFAOYSA-N
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Description

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide is a complex organic compound that features a thiophene ring, a quinoline moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide typically involves multi-step reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a quinoline precursor under specific conditions. The reaction may involve the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the quinoline moiety can produce dihydroquinoline derivatives .

Scientific Research Applications

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide involves its interaction with specific molecular targets. The thiophene and quinoline moieties can interact with enzymes and receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and quinoline derivatives, such as:

  • Thiophene-2-carboxylic acid derivatives
  • Quinoline-6-sulfonamide derivatives
  • Indole-based sulfonamides

Uniqueness

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-22(19,20)16-12-6-7-13-11(10-12)4-2-8-17(13)15(18)14-5-3-9-21-14/h3,5-7,9-10,16H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSECPNCUXOQKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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